N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-11-3-2-4-13(7-11)17(21)20-18-19-14(9-24-18)12-5-6-15-16(8-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZBERNZWJUGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This is accomplished through nucleophilic substitution reactions.
- Coupling with 3-Methylbenzoyl Chloride : The final step involves coupling the thiazole intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.30 - 157.4 | Inhibition of cell proliferation via ROS generation |
| CAMA-1 | 0.16 - 139 | Induction of apoptosis |
| HCC1954 | 0.51 - 157.2 | Modulation of cell cycle progression |
| SKBR-3 | 0.09 - 93.08 | Targeting specific oncogenic pathways |
These results suggest that the compound could serve as a lead in developing new anticancer therapies, particularly for breast cancer.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes related to cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Cell Cycle Modulation : The compound appears to interfere with cell cycle checkpoints, enhancing the sensitivity of cancer cells to chemotherapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same chemical family:
- Differential Effects on Cancer Cell Lines : A study highlighted that various derivatives of benzodioxole exhibited differential effects on cell proliferation across multiple breast cancer cell lines, suggesting structure-activity relationships that could guide future drug design .
- Inhibition Studies : Another investigation focused on α-glucosidase inhibition by related compounds, indicating potential applications in diabetes management alongside anticancer properties .
- Pharmacological Profiles : Comparative studies have shown that compounds with similar structural motifs exhibit varying pharmacological profiles, emphasizing the importance of functional group positioning and molecular interactions in determining biological activity .
Chemical Reactions Analysis
Oxidation
The benzo[d] dioxole moiety may undergo oxidation to form quinone derivatives. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media are commonly employed.
Reaction :
Reduction
The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction :
Substitution
The thiazole or benzamide positions may undergo nucleophilic substitution. For example, chlorine atoms (if present) could be replaced by thiols or amines using bases like NaOH.
Reaction :
Hydrolysis
The amide bond may hydrolyze under acidic or basic conditions to form a carboxylic acid and amine .
Reaction :
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic medium |
| Reduction | LiAlH₄ | THF, heat |
| Substitution | NaOH, Nu⁻ (e.g., NH₃) | Aprotic solvent |
| Hydrolysis | HCl/H₂O or NaOH | Reflux |
Structural and Reactivity Insights
-
Stability : The compound’s aromatic systems (thiazole, benzamide, benzo[d] dioxole) confer stability under standard conditions but may undergo reactions under extreme pH or oxidative environments.
-
Bioactivity : Similar compounds exhibit interactions with targets like VEGFR or P-glycoprotein, suggesting reactivity in biological systems.
Experimental Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as thiazole rings, benzamide groups, or benzo[d][1,3]dioxol-5-yl substituents.
Structural Analogues with Benzo[d][1,3]dioxol-5-yl and Thiazole Moieties
Compounds 92, 93, 94 (): Structure: These derivatives feature a benzo[d][1,3]dioxol-5-yl group attached to a cyclopropane-carboxamide, linked to a thiazole ring substituted with aryl groups (e.g., 4-chlorophenyl, pyridin-3-yl). Key Differences: Unlike the target compound, these analogs replace the 3-methylbenzamide with a cyclopropane-carboxamide and incorporate additional substituents (e.g., methoxy, methylthio) on the thiazole ring.
- Structure : These contain a benzo[d][1,3]dioxol-5-yl group conjugated to a penta-2,4-dienamide chain instead of a thiazole.
- Key Differences : The dienamide chain introduces conformational flexibility absent in the thiazole-based target compound.
- Impact : Reduced rigidity may lower binding affinity compared to the thiazole core, but the extended conjugation could enhance fluorescence properties, as seen in related systems .
Thiazole-Benzamide Derivatives
Compounds 3l, 3m, 3n, 3o, 3p () :
- Structure : Benzamide derivatives with benzo[d]thiazol-2-yl groups and methyl substituents on phenyl rings.
- Key Differences : These lack the benzodioxole moiety but retain the benzamide-thiazole framework. For example, compound 3o has a 3-methylbenzamide group, similar to the target compound.
- Impact : The absence of benzodioxole may reduce electron density, affecting interactions with hydrophobic targets. Melting points range from 106–181°C, suggesting varied crystallinity compared to the target compound .
Compounds 8a–d (): Structure: Thiadiazole and pyridine hybrids with benzamide groups. Key Differences: These incorporate thiadiazole or pyridine rings instead of thiazole, with acetyl or ester substituents.
Physicochemical Properties
Q & A
Q. How can researchers investigate multi-target effects of this compound in complex biological systems?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : Use SILAC labeling to quantify changes in protein expression .
- Network pharmacology : Construct interaction networks (e.g., STRING database) to map cross-talk between targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
